molecular formula C10H10N2O B1330723 2-甲氧基-3-甲基喹喔啉 CAS No. 3149-26-6

2-甲氧基-3-甲基喹喔啉

货号 B1330723
CAS 编号: 3149-26-6
分子量: 174.2 g/mol
InChI 键: MGDHEFJLEXTPCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-3-methylquinoxaline is a chemical compound with the molecular formula C10H10N2O . It is used for research purposes.


Synthesis Analysis

A new method was developed to synthesize 2-Methoxy-3-(1H-1,2,3-triazol-1-yl)methyl)quinoxaline . The compounds were synthesized and characterized by spectral data . Quinoxaline derivatives are an important class of heterocyclic compounds, where N replaces some carbon atoms in the ring .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylquinoxaline is represented by the formula C10H10N2O .


Chemical Reactions Analysis

Chemical reactions occur at a finite rate, making it a potential candidate for a chemical kinetic method of analysis . To be effective, the chemical reaction must meet three necessary conditions: the reaction must not occur too quickly or too slowly; we must know the reaction’s rate law; and we must be able to monitor the change in concentration for at least one species .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-3-methylquinoxaline include a molecular weight of 174.2 g/mol . More detailed properties like boiling point and density are not available in the search results.

科学研究应用

抗结核药物

2-甲氧基-3-甲基喹喔啉衍生物显示出潜在的抗结核药物活性。一项研究重点介绍了新型喹喔啉-1,4-二-N-氧化物衍生物的合成和对结核分枝杆菌体外活性的评估。一些衍生物表现出中等到显著的抗结核活性,并对人类胚胎肾细胞系的毒性很小(Srinivasarao et al., 2020)

抗癌药物

喹喔啉衍生物,包括含有2-甲氧基-3-甲基喹喔啉的化合物,已被探索作为新型抗癌药物。例如,特定的喹喔啉衍生物显示出高抗增殖活性对人类肿瘤细胞系,并破坏肿瘤血管,表明它们有潜力作为结合微管的肿瘤血管破坏剂(Cui et al., 2017)

缓蚀剂

喹喔啉衍生物,包括含有2-甲氧基-3-甲基喹喔啉的化合物,已被研究其在缓蚀中的作用。一项研究报告了新型喹喔啉衍生物的合成及其在酸性介质中成功防止了轻钢腐蚀,突显了它们作为有效缓蚀剂的潜力(Tazouti et al., 2016)

光合作用反应中心

研究还探讨了喹喔啉类化合物中的2-甲氧基基团(如2-甲氧基-3-甲基喹喔啉)在光合作用反应中心中的作用。研究表明,这个基团显著影响光合系统中的电子转移过程(De Almeida et al., 2014)

微管聚合抑制

研究了甲氧基取代的喹喔啉衍生物对微管聚合的抑制能力,这是细胞静止药物发展中的一个重要机制。这些化合物,包括含有甲氧基基团的化合物,显示出作为破坏微管组装的剂的潜力,这是癌症治疗中的一个关键因素(Gastpar et al., 1998)

亲核反应

喹喔啉衍生物,如2-甲氧基-3-甲基喹喔啉,已被探索其与亲核试剂的反应性。这些研究有助于理解喹喔啉衍生物的化学行为及其在各种化学合成中的潜在应用(Badr et al., 1983)

1,2-二酮的合成

研究了甲氧基取代的喹喔啉衍生物的氧化反应用于1,2-二酮的合成,展示了喹喔啉衍生物在有机合成中的多功能性和各种官能化产物的生成(Klemme et al., 2016)

抗疟活性

喹喔啉衍生物也已被评估其潜在的抗疟活性。一项研究讨论了1,2-二氧杂环己烷衍生物的合成,包括含有3-甲氧基-4-甲基取代基的化合物,以及它们对疟原虫菲氏疟原虫菌株的有效性。这项研究强调了喹喔啉衍生物在开发新型抗疟药物中的潜力(Lombardo et al., 2014)

催化和对映选择性合成

已经探索了喹啉衍生物(如2-甲基喹啉)在催化中的应用。例如,一项关于使用铱催化剂对2-甲基喹啉进行不对称氢化制备其四氢喹啉衍生物的研究突出了这些化合物在不对称合成中的作用 (Bianchini et al., 1998)

抗菌活性

还进行了关于喹啉衍生物的抗菌性能的研究。一项研究合成了各种喹啉衍生物,包括具有醚键的衍生物,并测试了它们对微生物菌株的有效性。这项研究有助于开发具有优化活性的新型抗菌剂 (Singh et al., 2010)

安全和危害

The safety data sheet for a similar compound, 2-Methylquinoxaline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

未来方向

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

属性

IUPAC Name

2-methoxy-3-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDHEFJLEXTPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325905
Record name 2-methoxy-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylquinoxaline

CAS RN

3149-26-6
Record name NSC521693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxy-3-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-methylquinoxalin-2(1H)-one (3.2 g, 20 mmol), silver oxide (5.56 g, 24 mmol), and methyl iodide (5.68 g, 40 mmol) in toluene (100 mL) was heated to 100° C. for 16 h. After cooling to room temperature, the reaction mixture was filtered, concentrated, and purified by column chromatography to afford the title compound as an orange solid (2.11 g). MS (ESI): m/z 175 [M+H]+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-methylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-methylquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-methylquinoxaline
Reactant of Route 6
2-Methoxy-3-methylquinoxaline

Citations

For This Compound
8
Citations
GWH Cheesman - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… This compound was prepared similarly to 2-methoxy-3-methylquinoxaline above, except that the mixture was heated under reflux for 1 hr. 2-Amino-3-chloroquinoxaline (7.2 g.; Haworth …
Number of citations: 4 pubs.rsc.org
RV Perumal, R Mahesh - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
… The starting material, 2-methoxy-3-methylquinoxaline, was prepared as per the procedure … 2-Methoxy-3-methylquinoxaline, and 2-ethoxy-3-methylquinoxaline on oxidation with a …
Number of citations: 30 www.sciencedirect.com
CWH Cheeseman - Advances in Heterocyclic Chemistry, 1963 - Elsevier
Publisher Summary This chapter outlines the progress in quinoxaline chemistry. The preparation of numerous reduced quinoxalines and more unusual derivatives of this type include …
Number of citations: 30 www.sciencedirect.com
S Zhang - Journal of Computational Chemistry, 2012 - Wiley Online Library
The ionization (dissociation) constant (pK a ) is one of the most important properties of a drug molecule. It is reported that almost 68% of ionized drugs are weak bases. To be able to …
Number of citations: 69 onlinelibrary.wiley.com
Z Gryczyński, A Kawski - Zeitschrift für Naturforschung A, 1991 - degruyter.com
The effect of 2-substitutions (NH 2 . O, CH 3 O, CI. Br) in 3-methylquinoxalines on the fluorescence and phosphorescence band position and intensity at 293 K, and the temperature …
Number of citations: 3 www.degruyter.com
飯島千穂子, 森川てい子, 林英作 - YAKUGAKU ZASSHI, 1975 - jstage.jst.go.jp
… In the case of 2-methoxy-3-methylquinoxaline (XVII), IV is obtained contrary to expectations, accompanied by 2, 2'-methylenebis (3-methoxyquinoxaline)(XIX), 2, 2'-ethylenebis (3-…
Number of citations: 2 www.jstage.jst.go.jp
足立亀久夫 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
Transetherification reactions of benzodiazine and benzothiazole derivaties were carried out with ethanol and isopropanol. It was found that such transetherification is possible in …
Number of citations: 2 www.jstage.jst.go.jp
飯島千穂子, 林英作 - YAKUGAKU ZASSHI, 1971 - jstage.jst.go.jp
Application of acetophenone to 2-substituted quinoxaline 4-oxides (I) in the presence of sodium amide in dehyd. benzene, under ice cooling, afforded 2-substituted 2-phenacyl-…
Number of citations: 2 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。